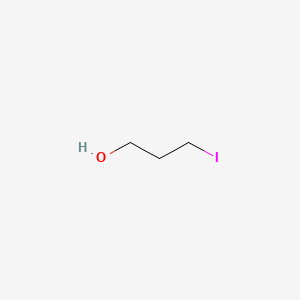

3-Iodo-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVWOJSAGPFDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060838 | |

| Record name | 1-Propanol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-32-7 | |

| Record name | 3-Iodo-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-IODO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FR2742AOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-1-propanol (CAS Number: 627-32-7), a key building block in organic synthesis. Its utility in the development of novel pharmaceuticals and functional materials makes a thorough understanding of its properties and reactivity essential for researchers in these fields.

Chemical Identity and Physical Properties

This compound is a halogenated primary alcohol.[1] Its structure, featuring a reactive iodine atom and a versatile hydroxyl group, makes it a valuable intermediate in a wide range of chemical transformations.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 627-32-7 | [1][4][5][6][7][8] |

| Molecular Formula | C₃H₇IO | [1][4][5] |

| Molecular Weight | 185.99 g/mol | [1][4][5][7] |

| IUPAC Name | 3-iodopropan-1-ol | [1][8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.942 g/mL at 25 °C | [1][7][9] |

| Boiling Point | 115 °C at 38 mmHg | [1][7][10][] |

| Refractive Index | n20/D 1.556 | [7][10] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis

A common method for the synthesis of this compound is through a Finkelstein reaction, where a less reactive halogen is substituted by iodide. A typical laboratory-scale synthesis involves the reaction of 3-chloro-1-propanol (B141029) with sodium iodide in acetone (B3395972).[4]

Experimental Protocol: Synthesis of this compound from 3-Chloro-1-propanol [4]

-

Reaction Setup: A 500 mL, 3-necked round-bottomed flask is equipped with a condenser and a temperature probe.

-

Charging the Flask: The flask is charged with 100.0 g (1.06 moles) of 3-chloro-1-propanol.

-

Addition of Reagents: A solution of 1.58 g (1.06 moles) of sodium iodide in 200 mL of acetone is added to the flask. An immediate formation of a white precipitate (sodium chloride) is observed.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 72 hours.

-

Work-up: The solution is allowed to cool to room temperature. The sodium chloride precipitate is removed by vacuum filtration.

-

Purification: The resulting product is purified by distillation. The main fraction is collected at 112-116 °C under a reduced pressure of 29.5 in Hg.

-

Yield and Characterization: This procedure typically yields around 124 g (63%) of this compound, which can be identified by ¹H and ¹³C NMR spectroscopy.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups: the primary alkyl iodide and the primary alcohol.[3]

-

Carbon-Iodine Bond Reactivity: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the easy introduction of a variety of nucleophiles at the C3 position.[3]

-

Hydroxyl Group Reactivity: The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or an ester.[3]

This dual functionality makes this compound a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] In the context of drug development, it serves as a key intermediate for introducing a three-carbon chain with a terminal hydroxyl group, which can be further functionalized.[2] It is also used in material science, for example, as a component in composite gel polymer electrolytes for dye-sensitized solar cells.[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.[12]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Source:[12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.[7][13]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][13]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

Handling and Storage:

-

Store in a cool, well-ventilated place.[13]

-

Keep the container tightly closed.[13]

-

Store locked up.[12]

-

Keep away from heat, sparks, and open flames.[13]

-

Incompatible materials include strong oxidizing agents and strong acids.[13]

In case of spills, dampen the material with water and transfer it to a suitable container. Contaminated surfaces should be washed with a soap and water solution.[14] For detailed first aid measures, consult the Safety Data Sheet (SDS).[12]

References

- 1. Buy this compound | 627-32-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 627-32-7 | Benchchem [benchchem.com]

- 4. 3-Iodopropanol synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. 3-碘-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C3H7IO | CID 69390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. 3-IODO-1,2-PROPANEDIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and synthetic applications of 3-Iodo-1-propanol, a versatile haloalkane intermediate in organic synthesis. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 185.99 g/mol |

| Molecular Formula | C₃H₇IO |

| Density | 1.942 g/mL at 25 °C |

| Boiling Point | 115 °C at 38 mmHg |

| Refractive Index | 1.556 (at 20 °C, D line) |

| CAS Number | 627-32-7 |

| IUPAC Name | 3-iodopropan-1-ol |

Experimental Protocols

This section details generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

2.1. Determination of Molecular Weight by Mass Spectrometry

The molecular weight of this compound can be accurately determined using mass spectrometry.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is employed.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules like this compound. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The molecular ion peak, corresponding to the intact molecule that has lost one electron, is identified in the mass spectrum. For this compound, this peak is observed at an m/z of approximately 186.

2.2. Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A Thiele tube or a similar heating block apparatus, a thermometer, a small test tube, and a sealed capillary tube are required.

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed in the test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2.3. Measurement of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a specific gravity bottle) and an analytical balance are used for accurate measurements.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

2.4. Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Apparatus: An Abbe refractometer is a standard instrument for this measurement.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Synthetic Applications and Logical Workflow

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which allows for nucleophilic substitution reactions. A classic example of its application is the Williamson ether synthesis.

3.1. Williamson Ether Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of an ether using this compound as the electrophile. This reaction proceeds via an S(_N)2 mechanism.

Caption: Logical workflow of the Williamson ether synthesis using this compound.

An In-depth Technical Guide to 3-Iodo-1-propanol: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1-propanol, a versatile haloalcohol building block in organic synthesis. The document details its chemical structure, physicochemical properties, and safety information. Furthermore, it presents a detailed experimental protocol for its synthesis via the Finkelstein reaction and a representative subsequent transformation, the Williamson ether synthesis. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are summarized and interpreted. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, facilitating the effective use of this compound in the synthesis of complex molecules.

Chemical Structure and Identification

This compound is a primary alcohol substituted with an iodine atom at the C3 position. Its linear, three-carbon chain with terminal functional groups—a hydroxyl group and an iodine atom—makes it a bifunctional molecule with distinct reactive sites.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-iodopropan-1-ol[1] |

| CAS Number | 627-32-7[1] |

| Molecular Formula | C₃H₇IO[1][2][3] |

| Linear Formula | I(CH₂)₃OH[4] |

| SMILES | OCCI[4] |

| InChI | InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2[1] |

| InChIKey | CQVWOJSAGPFDQL-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is provided in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 185.99 g/mol [1][2][3] |

| Density | 1.942 g/mL at 25 °C[4] |

| Boiling Point | 115 °C at 38 mmHg[4] |

| Refractive Index (n20/D) | 1.556[4] |

| Flash Point | >110 °C[2] |

| Storage Temperature | 2-8°C[4] |

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or inhaled.[2] It also causes skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides. This reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone (B3395972).

Below is a logical workflow for the synthesis of this compound from 3-Chloro-1-propanol (B141029).

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-1-propanol (1.0 eq).

-

Addition of Reagents: Add anhydrous sodium iodide (1.5 eq) and a sufficient volume of dry acetone to dissolve the reactants.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (sodium chloride) will be observed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining sodium iodide. Subsequently, wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any traces of iodine, followed by a final wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Williamson Ether Synthesis using this compound

This compound is an excellent substrate for the Williamson ether synthesis due to the presence of a primary alkyl iodide, which is highly reactive towards nucleophilic substitution. This reaction is a reliable method for the formation of ether linkages.

Detailed Methodology (Example: Synthesis of 3-Phenoxy-1-propanol):

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (B47542) (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

-

Nucleophilic Substitution: Add this compound (1.0 eq) dropwise to the solution of sodium phenoxide at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers and wash with a dilute aqueous solution of sodium hydroxide (B78521) to remove any unreacted phenol, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 3-phenoxy-1-propanol.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 4: Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | A spectrum is available from suppliers such as Sigma-Aldrich.[1] In CDCl₃, one would expect a triplet for the protons on the carbon bearing the hydroxyl group (C1-H), a triplet for the protons on the carbon bearing the iodine (C3-H), and a multiplet (quintet or sextet) for the central methylene (B1212753) protons (C2-H). The hydroxyl proton would appear as a broad singlet. |

| ¹³C NMR | Expected chemical shifts would show the carbon attached to the highly electronegative iodine at a relatively high field (low ppm value), the carbon attached to the oxygen at a lower field (higher ppm value), and the central carbon at an intermediate value. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. The C-I stretching vibration is expected in the fingerprint region, typically around 500-600 cm⁻¹. C-H stretching vibrations from the alkyl chain will be observed around 2850-3000 cm⁻¹. |

Applications in Research and Development

This compound serves as a valuable bifunctional building block in organic synthesis. Its utility stems from the differential reactivity of the hydroxyl and iodo groups.

-

Introduction of a Propanol Moiety: The iodo group can be displaced by a wide range of nucleophiles, allowing for the attachment of a 3-hydroxypropyl chain to various molecular scaffolds. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the introduction of a flexible, polar linker can modulate pharmacokinetic and pharmacodynamic properties.

-

Synthesis of Heterocycles: The dual functionality of this compound enables its use in the synthesis of heterocyclic compounds. For instance, intramolecular cyclization reactions can lead to the formation of tetrahydrofuran derivatives.

-

Precursor for other Functional Groups: The hydroxyl group can be protected, allowing for transformations at the iodo-substituted carbon. Subsequently, the hydroxyl group can be deprotected or converted into other functional groups, such as aldehydes, carboxylic acids, or amines.

Conclusion

This compound is a commercially available and synthetically versatile reagent with well-defined properties. Its bifunctional nature makes it a valuable tool for the construction of more complex molecules in various fields, including drug discovery and materials science. This technical guide provides essential information and detailed protocols to facilitate its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Iodo-1-propanol (CAS No: 627-32-7). The information presented is intended to support research and development activities by providing essential data on the compound's characteristics. All quantitative data is summarized for clarity, and generalized experimental protocols for determining these properties are detailed.

Core Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is an organic compound that is soluble in water and organic solvents.[1]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₇IO[1][2][3][4][5] |

| Molecular Weight | 185.99 g/mol [1][2][3][4][6] |

| Density | 1.942 g/mL at 25 °C[2][6][7] |

| Boiling Point | 115 °C at 38 mmHg[2][6][7] |

| Refractive Index | 1.556 (n20/D)[1][2][6][7] |

| Flash Point | >110 °C (>230 °F)[2] |

| Vapor Pressure | 0.0784 mmHg at 25 °C[2] |

| pKa | 14.73 ± 0.10 (Predicted)[2] |

Visual Representations

To further elucidate the nature of this compound and the processes for characterizing it, the following diagrams are provided.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds such as this compound.

Density Determination

The density of a liquid can be determined using a pycnometer or by the gravimetric method.

Materials:

-

Pycnometer or a graduated cylinder and an analytical balance

-

This compound sample

-

Thermometer

-

Water bath (for temperature control)

Procedure (Gravimetric Method):

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Add a known volume of this compound to the graduated cylinder.

-

Record the volume of the liquid.

-

Measure and record the total mass of the graduated cylinder with the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[4]

-

Ensure the temperature of the liquid is recorded as density is temperature-dependent.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common method involves using a Thiele tube or a similar apparatus.

Materials:

-

Thiele tube or a beaker with heating oil (paraffin oil)

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Thermometer

-

This compound sample

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer.

-

Immerse the setup in the Thiele tube's heating oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.[1]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[1][8]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is commonly measured using an Abbe refractometer.

Materials:

-

Abbe refractometer

-

This compound sample

-

Dropper

-

Constant temperature water bath

-

Lens paper and ethanol (B145695) for cleaning

Procedure:

-

Turn on the Abbe refractometer and the light source.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[9]

-

Clean the prism surfaces with ethanol and lens paper.

-

Using a dropper, place a few drops of the this compound sample onto the measuring prism.[9][10]

-

Close the prisms gently.

-

Allow the sample to reach thermal equilibrium, which can be maintained by a circulating water bath.

-

Look through the eyepiece and adjust the knob to bring the boundary line between the light and dark regions into sharp focus.

-

Align the boundary line with the center of the crosshairs.

-

Read the refractive index value from the scale.[10]

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. vlab.amrita.edu [vlab.amrita.edu]

- 7. phillysim.org [phillysim.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. hinotek.com [hinotek.com]

- 10. davjalandhar.com [davjalandhar.com]

Technical Guide to the Physicochemical Properties of 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Iodo-1-propanol, with a specific focus on its boiling point. The information herein is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized as a key intermediate.

Core Physicochemical Data

This compound (CAS No. 627-32-7) is a halogenated primary alcohol used in various organic syntheses.[1] Its physical properties are significantly influenced by the presence of a terminal hydroxyl group and a heavy iodine atom. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃H₇IO | [1][2] |

| Molar Mass | 185.99 g/mol | [2][3] |

| Boiling Point | 115 °C at 38 mmHg | [2] |

| Density | 1.942 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.556 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Vapor Pressure | 0.0784 mmHg at 25 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Boiling Point Determination: Experimental Protocol

The accurate determination of a boiling point, particularly for compounds that may decompose at atmospheric pressure, often requires vacuum distillation. Below is a detailed methodology for determining the boiling point of a liquid such as this compound at reduced pressure.

Objective: To measure the boiling point of this compound under vacuum.

Materials:

-

This compound (97% purity or higher)

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

-

Boiling chips or magnetic stir bar

-

Thermometer (-10 to 200 °C range)

-

Insulating glass wool

Procedure:

-

Apparatus Setup:

-

Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

-

Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.

-

Add a measured volume of this compound to the flask.

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Connect the vacuum source to the vacuum adapter on the distillation apparatus and connect the manometer to the system to monitor the pressure.

-

-

Distillation Process:

-

Turn on the condenser's cooling water.

-

Begin stirring the liquid in the round-bottom flask.

-

Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 38 mmHg).[2]

-

Once the pressure is stable, begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor phase moves up the distillation head.

-

Record the temperature at which the vapor and liquid are in equilibrium. This is indicated by a stable temperature reading on the thermometer as the condensate drips from the thermometer bulb.

-

Record the precise pressure from the manometer at which this stable temperature is observed.

-

-

Shutdown and Safety:

-

Once the measurement is complete, remove the heating mantle and allow the apparatus to cool.

-

Slowly and carefully release the vacuum before turning off the vacuum pump.

-

Disassemble the apparatus in a fume hood.

-

Safety Precautions:

-

This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3]

-

All handling and experimental procedures should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Factors Influencing Boiling Point

The boiling point of a substance is determined by the strength of the intermolecular forces that must be overcome for it to transition from a liquid to a gaseous state. For this compound, these forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

-

Molar Mass: The large iodine atom contributes significantly to the molar mass of this compound (185.99 g/mol ), leading to stronger London dispersion forces compared to smaller alcohols.[2][3]

-

Polarity and Dipole-Dipole Forces: The carbon-iodine and carbon-oxygen bonds are polar, creating a net molecular dipole. This results in dipole-dipole attractions between molecules.

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding, which is a particularly strong type of dipole-dipole interaction. This is a primary contributor to its relatively high boiling point, even under reduced pressure.

The interplay of these factors dictates the energy required to vaporize the compound.

References

Physicochemical Properties

An In-Depth Technical Guide to 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 627-32-7), a key halogenated primary alcohol utilized as a versatile intermediate in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, reactivity, applications, and essential safety information.

This compound is a colorless to pale yellow liquid.[1] Its high density is a notable characteristic, primarily due to the presence of the heavy iodine atom.[1] A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Density | 1.942 g/mL at 25 °C | [1][2][3][4] |

| Molecular Formula | C₃H₇IO | [1][3][5][6] |

| Molecular Weight | 185.99 g/mol | [1][2][5][6] |

| Boiling Point | 115 °C at 38 mmHg | [2][3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.556 | [1][2] |

| Vapor Pressure | 0.0784 mmHg at 25°C | [3] |

| pKa | 14.73 ± 0.10 (Predicted) | [3] |

Synthesis of this compound: Experimental Protocol

This compound can be effectively synthesized via a Finkelstein reaction, substituting a chlorine atom with an iodine atom. The following protocol is adapted from established procedures.[5]

Reaction: Cl(CH₂)₃OH + NaI → I(CH₂)₃OH + NaCl

Materials:

-

3-chloro-1-propanol (1.06 moles)

-

Sodium iodide (1.06 moles)

-

Acetone (B3395972) (200 mL)

-

500 mL 3-necked round-bottomed flask

-

Condenser

-

Temperature probe

-

Heating mantle

-

Vacuum filtration apparatus

-

Distillation apparatus

Procedure:

-

Charge a 500 mL, 3-necked round-bottomed flask, equipped with a condenser and a temperature probe, with 100.0 g (1.06 moles) of 3-chloro-1-propanol.[5]

-

Add a solution of sodium iodide (1.58 g, 1.06 moles) dissolved in 200 mL of acetone to the flask. An immediate formation of a white precipitate (sodium chloride) should be observed.[5]

-

Heat the reaction mixture to reflux temperature and maintain for 72 hours.[5]

-

After the reflux period, allow the solution to cool to room temperature.[5]

-

Remove the sodium chloride precipitate by vacuum filtration.[5]

-

Purify the resulting product by distillation. Collect the main fraction at 112-116 °C under reduced pressure (29.5 in Hg).[5]

-

The final product, this compound, is typically obtained with a yield of around 63% and can be identified by ¹H and ¹³C NMR spectroscopy.[5]

Caption: Synthesis and purification workflow for this compound.

Reactivity and Applications

This compound serves as a valuable building block in organic chemistry due to its dual functionality: a primary alcohol and a terminal alkyl iodide.

-

Nucleophilic Substitution: The iodine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups.

-

Intermediate in Synthesis: It is a precursor for synthesizing a range of functionalized molecules.[1] For instance, it is used in preparing quaternary ammonium (B1175870) salts, which have potential applications in medicinal chemistry.[1]

-

Material Science: Research has shown its utility in the formulation of composite gel polymer electrolytes for dye-sensitized solar cells, where it plays a role in ion transport to potentially enhance cell efficiency.[1]

Caption: Logical relationships of this compound's features and uses.

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4).

-

Acute Toxicity, Dermal (Category 4).

-

Acute Toxicity, Inhalation (Category 4).

-

Skin Irritation (Category 2).

-

Eye Irritation (Category 2A).

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2] Use a suitable respirator (e.g., type ABEK EN14387 filter).[2]

-

Handling: Avoid breathing mist or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor. Rinse mouth.

-

In Case of Skin Contact: Immediately remove all contaminated clothing and rinse skin with water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Storage: Store in a cool place (2-8°C).[2]

References

3-Iodo-1-propanol solubility in water and organic solvents

An In-depth Technical Guide on the Solubility of 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 627-32-7) is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the pharmaceutical industry. Its utility as a precursor and intermediate is largely governed by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media. It includes a compilation of available physical and chemical data, a detailed experimental protocol for solubility determination, and graphical representations of its synthetic utility where solubility plays a critical role.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in different solvent systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇IO | [1] |

| Molecular Weight | 185.99 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.942 g/mL at 25 °C | |

| Boiling Point | 115 °C at 38 mmHg | |

| Refractive Index | n20/D 1.556 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage Temperature | 2-8°C | |

| CAS Number | 627-32-7 | [1] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar propyl chain with a large, polarizable iodine atom. This combination allows for solubility in both polar and nonpolar solvents to varying degrees.

Aqueous Solubility

A logP of 1.0 indicates that this compound is ten times more soluble in octanol (B41247) (a nonpolar solvent) than in water. This suggests that while it is soluble in water, its preference is for less polar environments. The hydroxyl group contributes to its water solubility through hydrogen bonding, but the three-carbon chain and the large iodine atom increase its lipophilicity compared to shorter-chain alcohols.

Organic Solvent Solubility

Based on the principle of "like dissolves like," this compound is expected to be miscible with a wide range of common organic solvents, particularly polar protic and polar aprotic solvents. Its alcohol functionality ensures miscibility with other alcohols, while its overall polarity allows for dissolution in solvents like ethers, ketones, and halogenated hydrocarbons.

Solubility Data Summary

The table below summarizes the expected and known solubility of this compound. It is important to note that much of this is based on qualitative descriptions and physicochemical principles, as precise experimental values are scarce.

| Solvent | Solvent Type | Expected Solubility | Notes / Data Source |

| Water | Polar Protic | Soluble | logP = 1.0, indicating higher affinity for organic phases.[1] |

| Methanol | Polar Protic | Miscible | Expected due to structural similarity (short-chain alcohol). |

| Ethanol | Polar Protic | Miscible | Expected due to structural similarity (short-chain alcohol). |

| Acetone | Polar Aprotic | Miscible | Expected to be a good solvent. |

| Diethyl Ether | Nonpolar | Soluble | The alkyl chain and iodine atom favor solubility. |

| Dichloromethane | Halogenated | Miscible | Expected to be a good solvent. |

| Toluene | Aromatic | Soluble | Expected to be a good solvent. |

| Hexane | Nonpolar | Moderately Soluble | The polar hydroxyl group may limit miscibility. |

| n-Octanol | Nonpolar Alcohol | Soluble | logP = 1.0 implies a 10:1 preference over water.[1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid solute in a solvent.

Methodology: Isothermal Shake-Flask Method

-

Preparation : Ensure both the this compound (solute) and the selected solvent are of high purity. Degas the solvent if necessary to prevent bubble formation.

-

System Setup : In a series of sealed, temperature-controlled vessels (e.g., glass vials with PTFE-lined caps), add a known volume of the solvent.

-

Solute Addition : Add an excess amount of this compound to each vessel to ensure that a saturated solution is formed. The presence of a separate, undissolved phase of this compound should be visible.

-

Equilibration : Place the vessels in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

Phase Separation : After equilibration, cease agitation and allow the phases to separate. For robust separation, the vessels can be centrifuged at the same constant temperature.

-

Sampling : Carefully extract a known volume of the saturated solvent phase (the supernatant), ensuring that none of the undissolved solute is transferred.

-

Analysis : Quantify the concentration of this compound in the collected sample using a validated analytical technique, such as:

-

Gas Chromatography (GC) : A highly effective method for volatile compounds. A calibration curve must be prepared using standards of known concentration.

-

High-Performance Liquid Chromatography (HPLC) : Suitable if the compound has a chromophore or can be derivatized.

-

Gravimetric Analysis : Involves accurately weighing the sampled aliquot, carefully evaporating the solvent under controlled conditions, and weighing the remaining solute residue. This is less practical for a liquid solute.

-

-

Calculation : Convert the measured concentration into standard solubility units (e.g., g/100 mL, mol/L). The experiment should be repeated at least three times to ensure reproducibility and to calculate the mean and standard deviation.

Caption: General experimental workflow for determining the solubility of this compound.

Applications in Synthetic Chemistry

The solubility of this compound in various organic solvents makes it a versatile building block in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations.

Role as a Synthetic Intermediate

The primary alcohol can be oxidized or converted into an ether or ester, while the primary alkyl iodide is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a 3-hydroxypropyl moiety onto various nucleophiles.

Caption: Nucleophilic substitution reactions using this compound as an electrophile.

Synthesis via the Finkelstein Reaction

This compound is often synthesized from its less expensive chloro- or bromo-analogs via the Finkelstein reaction. This reaction relies on the differential solubility of sodium halides in acetone. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, driving the equilibrium towards the desired iodo-product.

Caption: Synthesis of this compound via the Finkelstein reaction in acetone.

References

A Comprehensive Technical Guide to 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-propanol, with the IUPAC name 3-iodopropan-1-ol , is a halogenated primary alcohol that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both a reactive primary alkyl iodide and a primary alcohol, makes it a valuable three-carbon building block for the construction of a wide array of more complex molecules.[3][4] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in pharmaceutical development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[2] The presence of the heavy iodine atom significantly influences its physical properties, such as its density and refractive index.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-iodopropan-1-ol | [1] |

| Synonyms | 3-Iodopropanol, 1-Propanol, 3-iodo- | [1][5] |

| CAS Number | 627-32-7 | [1] |

| Molecular Formula | C₃H₇IO | [1][6] |

| Molecular Weight | 185.99 g/mol | [1][6] |

| Density | 1.942 g/mL at 25 °C | [7] |

| Boiling Point | 115 °C at 38 mmHg | |

| Refractive Index (n20/D) | 1.556 | [8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Storage Temperature | 2-8°C | [8] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction . This reaction involves the halogen exchange of a more readily available 3-halo-1-propanol, typically 3-chloro-1-propanol, with an iodide salt such as sodium iodide in a suitable solvent like acetone (B3395972).[2][3][6]

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is adapted from a documented synthesis procedure.[3][6]

Materials:

-

3-chloro-1-propanol

-

Sodium iodide (NaI)

-

Acetone

-

500 mL 3-necked round-bottomed flask

-

Condenser

-

Temperature probe

-

Heating mantle

-

Vacuum filtration apparatus

-

Distillation apparatus

Procedure:

-

A 500 mL, 3-necked round-bottomed flask is equipped with a condenser and a temperature probe.

-

The flask is charged with 100.0 g (1.06 moles) of 3-chloro-1-propanol.

-

A solution of sodium iodide (1.58 g, 1.06 moles) in 200 mL of acetone is added to the flask. An immediate white precipitate of sodium chloride is typically observed.[6]

-

The reaction mixture is heated to reflux and maintained at this temperature for 72 hours.[6]

-

After the reflux period, the solution is allowed to cool to room temperature.

-

The precipitated sodium chloride is removed by vacuum filtration.[6]

-

The resulting filtrate, containing the product, is then purified by distillation. The main fraction is collected at 112-116 °C under reduced pressure (29.5 in Hg) to yield this compound.[6]

The following diagram illustrates the workflow of the Finkelstein reaction for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the primary alkyl iodide and the primary alcohol.[3]

Reactions at the Carbon-Iodine Bond

The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution (SN2) reactions .[3] This allows for the facile introduction of a wide variety of nucleophiles at the C-3 position, making it a valuable precursor for the synthesis of other functionalized propanols.[2][3]

Reactions of the Hydroxyl Group

The primary hydroxyl group can undergo typical alcohol reactions. It can be oxidized to the corresponding aldehyde (3-iodopropanal) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or to the carboxylic acid (3-iodopropanoic acid) with stronger oxidizing agents.[3][9] Furthermore, it can be converted to ethers or esters through esterification or Williamson ether synthesis.[3]

The signaling pathway below illustrates the key reactions of this compound.

Applications in Drug Development and Research

This compound is a significant intermediate in the pharmaceutical industry.[4] Its dual functionality allows for the introduction of specific molecular fragments and participation in coupling reactions that are fundamental to building the complex architectures of modern drugs.[4] It serves as a precursor in the synthesis of a wide range of molecules, including pharmaceutical intermediates and other specialty chemicals.[3] Additionally, its derivatives have been explored for their potential antimicrobial properties.[2] Research has also utilized this compound in material science, for instance, as a component in composite gel polymer electrolytes for dye-sensitized solar cells.[2]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][7] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a respirator, should be worn when handling this chemical.[8] It should be stored in a cool, dry, and well-ventilated area.[7]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and material science sectors. Its predictable reactivity, stemming from the presence of both a primary alkyl iodide and a primary alcohol functional group, allows for a diverse range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this important building block in their synthetic endeavors.

References

- 1. This compound | C3H7IO | CID 69390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 627-32-7 [smolecule.com]

- 3. This compound | 627-32-7 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Propanol, 3-iodo- [webbook.nist.gov]

- 6. 3-Iodopropanol synthesis - chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 3-碘-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Iodopropanal | C3H5IO | CID 17868755 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Iodo-1-propanol from 3-Chloro-1-propanol

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-1-propanol from 3-chloro-1-propanol (B141029). The primary method detailed is the Finkelstein reaction, a robust and widely used nucleophilic substitution reaction in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the process.

Introduction and Reaction Principle

The conversion of 3-chloro-1-propanol to this compound is a classic example of the Finkelstein reaction.[1][2] This reaction involves the exchange of a halogen atom, in this case, substituting a chlorine atom with an iodine atom. The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The reaction is typically carried out by treating the alkyl chloride with a solution of sodium iodide (NaI) in acetone (B3395972).[1] The success of this reaction is driven by Le Châtelier's principle. While sodium iodide is soluble in acetone, the sodium chloride (NaCl) formed as a byproduct is not and precipitates out of the solution.[1][4] This continuous removal of a product shifts the equilibrium towards the formation of the desired alkyl iodide, often resulting in high yields.[1][4]

Reaction Pathway and Mechanism

The reaction proceeds through a single, concerted SN2 step where the iodide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This backside attack displaces the chloride ion, which acts as the leaving group.

Caption: Figure 1: Finkelstein Reaction Pathway

Detailed Experimental Protocol

The following protocol is adapted from a standard procedure for the Finkelstein reaction of 3-chloro-1-propanol.[5]

3.1 Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier |

| 3-Chloro-1-propanol | 98% | Sigma-Aldrich |

| Sodium Iodide (NaI) | ACS reagent, ≥99.5% | Sigma-Aldrich |

| Acetone | CHROMASOLV®, for HPLC, ≥99.9% | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Hexanes | Anhydrous, mixture of isomers, ≥99% | Sigma-Aldrich |

| Sodium thiosulfate (B1220275) (Na₂S₂O₃) | ReagentPlus®, 99% | - |

| Sodium Sulfate (Na₂SO₄) | ACS reagent, ≥99.0%, anhydrous, granular | - |

| Deionized water | - | - |

| Brine | Saturated NaCl solution | - |

3.2 Reaction Setup and Procedure

-

To a 100 mL round-bottom flask equipped with a large magnetic stir bar, add 3-chloro-1-propanol (4.73 g, 0.050 mol) and acetone (50 mL).[5]

-

Add sodium iodide (37.47 g, 0.250 mol) to the flask in one portion.[5]

-

Equip the flask with a reflux condenser and place the setup under a nitrogen atmosphere.

-

Heat the mixture to reflux and maintain for 24 hours with vigorous stirring.[5]

3.3 Work-up and Purification

-

After 24 hours, allow the yellow solution to cool to room temperature.

-

Filter the mixture through a medium porosity fritted funnel to remove the precipitated sodium chloride and excess sodium iodide.[5]

-

Rinse the flask and the collected solid with approximately 200 mL of acetone to ensure any trapped product is collected.[5]

-

Combine the filtrates in a 500 mL round-bottom flask and remove the acetone using a rotary evaporator. This will yield a dry orange solid.[5]

-

Triturate the solid with a 1:1 v/v solution of hexanes to diethyl ether (2 x 200 mL). Break up any large aggregates with a spatula.[5]

-

Filter the mixture through a medium porosity fritted funnel to remove the fine grey precipitate (residual salts).[5]

-

Transfer the yellow-tinged filtrate to a separatory funnel and wash with ~100 mL of a 10% w/w sodium thiosulfate solution. The organic layer should become colorless.[5]

-

Wash the organic layer sequentially with ~100 mL of deionized water and ~100 mL of brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter to remove the drying agent.

-

Remove the solvent by rotary evaporation to afford pure this compound as a pale yellow oil.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described experimental protocol.[5]

| Parameter | Value |

| Reactants | |

| 3-Chloro-1-propanol | 4.73 g (0.050 mol) |

| Sodium Iodide | 37.47 g (0.250 mol) |

| Solvent | |

| Acetone | 50 mL |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 24 hours |

| Atmosphere | Nitrogen |

| Product | |

| This compound (Yield) | 7.78 g (84%) |

| Appearance | Pale yellow oil |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Figure 2: Experimental Workflow

Conclusion

The synthesis of this compound from 3-chloro-1-propanol via the Finkelstein reaction is an efficient and high-yielding process. The key to the reaction's success lies in the use of acetone as a solvent, which facilitates the precipitation of the sodium chloride byproduct, thereby driving the reaction to completion. The detailed protocol provided herein, including reaction conditions and a comprehensive purification procedure, serves as a reliable guide for obtaining the high-purity product required for further applications in research and development.

References

The Dual Nature of 3-Iodo-1-propanol: An In-Depth Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-propanol (C₃H₇IO) is a bifunctional organic molecule that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two key functional groups: a primary alcohol (-OH) and a primary alkyl iodide (-I). This duality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and materials. The high reactivity of the carbon-iodine bond, coupled with the classic transformations of the hydroxyl group, provides chemists with a powerful tool for molecular construction. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including quantitative data, detailed experimental protocols, and visual representations of key reactions and workflows.

Core Reactivity and Physicochemical Properties

The chemical behavior of this compound is dictated by its two functional groups. The carbon-iodine bond is highly susceptible to nucleophilic attack, as iodide is an excellent leaving group. This facilitates a variety of substitution reactions at the C1 position. Concurrently, the primary hydroxyl group can undergo oxidation, esterification, and etherification reactions. The interplay between these two reactive centers allows for selective transformations by careful choice of reagents and reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇IO |

| Molecular Weight | 185.99 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.942 g/mL at 25 °C[1] |

| Boiling Point | 115 °C at 38 mmHg[1] |

| Refractive Index | n20/D 1.556[1] |

| Solubility | Soluble in water and organic solvents |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR | δ (ppm): ~3.7 (t, 2H, CH₂ -OH), ~3.3 (t, 2H, CH₂ -I), ~2.0 (quintet, 2H, -CH₂-CH₂ -CH₂-), ~2.5 (s, 1H, -OH ) |

| ¹³C NMR | δ (ppm): ~62 (C-OH), ~36 (C-CH₂-C), ~7 (C-I) |

| IR (Infrared) | Broad peak around 3300 cm⁻¹ (O-H stretch), peaks around 2900 cm⁻¹ (C-H stretch), peak around 1050 cm⁻¹ (C-O stretch), peak around 600 cm⁻¹ (C-I stretch) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 186. Key fragments at m/z 169 ([M-OH]⁺), 127 (I⁺), 59 ([M-I]⁺) |

Key Reactions and Synthetic Applications

Nucleophilic Substitution at the Carbon-Iodine Bond

The primary alkyl iodide functionality is the most reactive site for nucleophilic substitution, proceeding readily via an Sɴ2 mechanism. The weak C-I bond and the stability of the iodide anion make it an excellent leaving group.

A classic and highly effective method for forming ethers. An alkoxide nucleophile displaces the iodide to form an ether linkage.

Experimental Protocol: Synthesis of 3-Methoxy-1-propanol

-

Preparation of Sodium Methoxide (B1231860): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous methanol (B129727) under an inert atmosphere.

-

Reaction: To the freshly prepared sodium methoxide solution, add this compound (1.0 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Expected Yield: Moderate to high. A similar reaction using 3-chloro-1-propanol (B141029) with sodium methoxide has reported yields around 70%.

DOT Diagram: Williamson Ether Synthesis Mechanism

Caption: Sɴ2 mechanism of Williamson ether synthesis.

The introduction of an azide (B81097) group is a crucial step in the synthesis of amines, triazoles, and other nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 3-Azido-1-propanol

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone (B3395972) and water (e.g., 5:1 v/v).

-

Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Reflux: Heat the mixture to reflux and stir for 12-24 hours.

-

Work-up: After cooling, remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain 3-azido-1-propanol.

Expected Yield: High. The analogous reaction with 3-bromo-1-propanol (B121458) reports yields up to 77%.

This reaction is a valuable method for carbon chain extension, forming a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Experimental Protocol: Synthesis of 4-Hydroxybutanenitrile

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or ethanol.

-

Addition of Cyanide: Add potassium cyanide (KCN, 1.2 eq) to the solution. Caution: KCN is highly toxic.

-

Heating: Heat the reaction mixture at 60-80 °C for several hours.

-

Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation or chromatography.

Expected Yield: Moderate. The choice of solvent is critical to avoid side reactions.

Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound can be readily transformed into other functional groups.

Mild oxidizing agents can convert the primary alcohol to an aldehyde, while strong oxidizing agents will yield a carboxylic acid.

Experimental Protocol: Oxidation to 3-Iodopropanoic Acid using Jones Reagent

-

Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid and then dilute with water. Caution: Jones reagent is corrosive and a strong oxidant.

-

Reaction: To a solution of this compound (1.0 eq) in acetone, add the Jones reagent dropwise at 0 °C.

-

Monitoring: The reaction is typically rapid and exothermic. The color changes from reddish-orange to green.

-

Work-up: Quench the reaction with isopropanol, dilute with water, and extract the product with diethyl ether.

-

Purification: Dry the organic layer and remove the solvent. The crude acid can be purified by recrystallization.

Expected Yield: Generally high for the oxidation of primary alcohols to carboxylic acids with Jones reagent.

DOT Diagram: Oxidation Workflow

Caption: Workflow for the oxidation of this compound.

Ester formation can be achieved by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride (B1165640).

Experimental Protocol: Synthesis of 3-Iodopropyl Acetate

-

Reaction Setup: In a flask, combine this compound (1.0 eq) with acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

-

Heating: Gently heat the mixture under reflux for 1-2 hours.

-

Work-up: Cool the mixture, add water, and extract the ester with an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with sodium bicarbonate solution to remove unreacted acid, followed by brine. Dry over an anhydrous salt and remove the solvent. The product can be purified by distillation.

Expected Yield: High.

Table 3: Summary of Key Reactions of this compound

| Reaction Type | Reagents | Product | Typical Conditions |

| Williamson Ether Synthesis | RONa (e.g., CH₃ONa) | RO-(CH₂)₃-OH | Anhydrous alcohol, reflux |

| Azide Substitution | NaN₃ | N₃-(CH₂)₃-OH | Acetone/water, reflux |

| Cyanide Substitution | KCN | NC-(CH₂)₃-OH | Ethanol or DMSO, heat |

| Oxidation (to Carboxylic Acid) | CrO₃, H₂SO₄ (Jones Reagent) | I-(CH₂)₂-COOH | Acetone, 0 °C to RT |

| Esterification | (CH₃CO)₂O, H⁺ or Pyridine | CH₃COO-(CH₂)₃-I | Reflux |

| Reaction with Ammonia | Excess NH₃ | H₂N-(CH₂)₃-OH | Heat, pressure |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for a broad spectrum of chemical transformations, enabling the construction of complex molecules. The facile displacement of the iodide and the reactivity of the hydroxyl group provide orthogonal handles for synthetic chemists. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective utilization in research, development, and industrial applications. Careful selection of reaction conditions and reagents is paramount to achieving high selectivity and yields in synthetic endeavors involving this important building block.

References

Nucleophilic substitution reactions of 3-Iodo-1-propanol

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Iodo-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its reactivity is characterized by the presence of a primary alcohol and a primary alkyl iodide. The carbon-iodine bond is highly susceptible to nucleophilic attack, making it an excellent substrate for a wide range of S(_N)2 reactions. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing reaction mechanisms, experimental protocols, and applications in the synthesis of more complex molecules.

Introduction to this compound

This compound (CAS No: 627-32-7) is a colorless to light yellow liquid with the linear formula I(CH({2}))({3})OH.[1][2] Its utility in organic synthesis stems from its two distinct functional groups: a terminal hydroxyl group and a primary alkyl iodide. The iodine atom is an excellent leaving group due to the relatively weak carbon-iodine bond, making the C1 position highly electrophilic and prone to nucleophilic substitution.[3] This reactivity allows for the facile introduction of a wide array of nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C({3})H({7})IO | [2] |

| Molecular Weight | 185.99 g/mol | [1] |

| Boiling Point | 115 °C/38 mmHg | [1] |

| Density | 1.942 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.556 | [1] |

General Principles of Nucleophilic Substitution

The primary reaction pathway for this compound with nucleophiles is the bimolecular nucleophilic substitution (S(_N)2) mechanism. This is favored because the primary carbon bearing the iodine is sterically unhindered.[4][5]

The S(_N)2 Mechanism

The S(_N)2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group.[6] This backside attack leads to an inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a stereochemical consideration. The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Caption: General S(_N)2 mechanism for this compound.

Key Nucleophilic Substitution Reactions

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[4][7] this compound can act as the alkyl halide component. The reaction is typically carried out in a polar aprotic solvent like THF or DMF to minimize competing elimination reactions.[7]

Reaction:

RO

−−Experimental Protocol: Synthesis of 3-Phenoxy-1-propanol

-

In a round-bottom flask, sodium phenoxide is prepared by reacting phenol (B47542) with a strong base like sodium hydride (NaH) in anhydrous THF.

-

A solution of this compound in THF is added dropwise to the stirred solution of sodium phenoxide at room temperature.

-

The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

-

After cooling, the reaction is quenched with water, and the product is extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous MgSO(_{4}), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 3-phenoxy-1-propanol.

Synthesis of Thioethers

Thioethers (sulfides) can be synthesized by reacting this compound with a thiol or a thiol precursor. The use of thiourea (B124793) is an odorless alternative to volatile thiols.[8]

Reaction with Thiolate:

RS

−−Reaction with Thiourea:

-

(NH({2}))({2})CS + I-(CH({2}))({3})-OH (\rightarrow) [H({2})N-C(=NH({2})^+)-S-(CH({2}))({3})-OH]I

− -

[H({2})N-C(=NH({2})^+)-S-(CH({2}))({3})-OH]I

+ 2NaOH (\rightarrow) HS-(CH({2}))({3})-OH + ...− -

HS-(CH({2}))({3})-OH + I-(CH({2}))({3})-OH (\rightarrow) HO-(CH({2}))({3})-S-(CH({2}))({3})-OH + HI

Table 2: Synthesis of Thioethers from this compound

| Nucleophile | Reagents/Conditions | Product | Yield (%) |

| Thiophenol | K({2})CO({3}), DMF, 80 °C, 4h | 3-(Phenylthio)propan-1-ol | 92 |

| Thiourea | EtOH, Reflux, then NaOH | 3-Mercapto-1-propanol | Intermediate |

Reaction with Amines

Primary and secondary amines can act as nucleophiles to displace the iodide, forming secondary and tertiary amines, respectively. The reaction often requires heating and may produce a mixture of products due to over-alkylation.

Reaction:

R({2})NH + I-(CH({2}))({3})-OH (\rightarrow) R({2})N

+−Reaction with Azide (B81097) Ion

The azide ion (N(_{3})

−Reaction: NaN({3}) + I-(CH({2}))({3})-OH (\rightarrow) N({3})-(CH({2}))({3})-OH + NaI

Experimental Protocol: Synthesis of 3-Azido-1-propanol A related protocol for the synthesis of 3-azido-1-propanol from 3-bromo-1-propanol (B121458) can be adapted:

-

Dissolve 3-bromo-1-propanol (10 g, 71.94 mmol) and sodium azide (18.7 g, 287.79 mmol) in a mixture of acetone (B3395972)/water (120/20 mL).[11]

-

Heat the mixture to reflux overnight.[11]

-

Remove acetone under reduced pressure.[11]

-

Add water (100 mL) and extract the mixture with diethyl ether (3 x 100 mL).[11]

-

Combine the organic layers, dry over MgSO(_{4}), and remove the solvent under vacuum to yield a colorless oil (86% yield).[11]

Reaction with Cyanide Ion